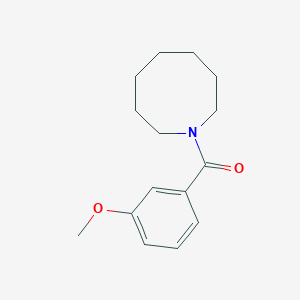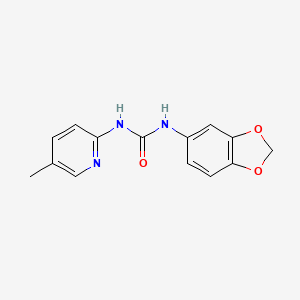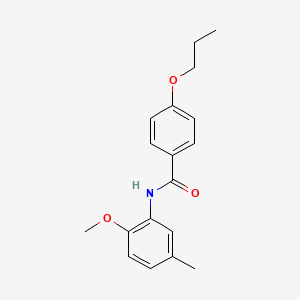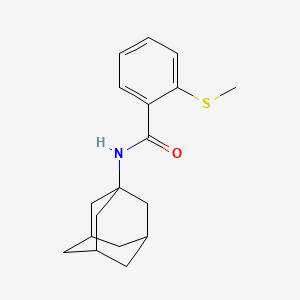
1-(3-methoxybenzoyl)azocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methoxybenzoyl)azocane, also known as MBOCA, is a chemical compound that has been widely used in various industrial applications, including the production of polyurethane products, such as coatings, adhesives, and foams. Despite its widespread use, MBOCA is a highly toxic compound that poses significant health risks to humans and animals.
Mécanisme D'action
1-(3-methoxybenzoyl)azocane is a potent cytotoxic agent that induces cell death by disrupting cellular processes, such as DNA synthesis and protein synthesis. This compound is metabolized to 3-methoxy-4-hydroxybenzylamine (MHBA) by cytochrome P450 enzymes, which can then undergo further oxidation to form reactive intermediates that can interact with cellular macromolecules, such as proteins and DNA.
Biochemical and Physiological Effects:
This compound exposure has been shown to cause a variety of biochemical and physiological effects, including oxidative stress, DNA damage, and cell death. This compound has also been shown to cause neurological damage, liver damage, and kidney damage in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-methoxybenzoyl)azocane is a useful tool for studying the mechanisms of toxicity of aromatic isocyanates. However, its high toxicity limits its use in certain experiments, and precautions must be taken to ensure the safety of researchers working with this compound.
Orientations Futures
Future research on 1-(3-methoxybenzoyl)azocane should focus on developing safer alternatives to this highly toxic compound for use in industrial applications. Additionally, further studies are needed to elucidate the mechanisms of this compound-induced toxicity and to develop effective strategies for preventing and treating this compound toxicity in exposed individuals.
Conclusion:
In conclusion, this compound is a highly toxic compound that has been widely used in various industrial applications. Despite its toxicity, this compound has been extensively studied in scientific research as a model compound for investigating the mechanisms of toxicity of other aromatic isocyanates. Future research on this compound should focus on developing safer alternatives and elucidating the mechanisms of toxicity to prevent and treat this compound-induced toxicity in exposed individuals.
Méthodes De Synthèse
The synthesis of 1-(3-methoxybenzoyl)azocane involves the reaction of 3-methoxybenzoyl chloride with 1,6-diaminohexane under acidic conditions. The resulting product is a yellow crystalline solid that is soluble in organic solvents, such as chloroform and acetone.
Applications De Recherche Scientifique
1-(3-methoxybenzoyl)azocane has been extensively studied in scientific research due to its toxicological properties. It has been used as a model compound to investigate the mechanisms of toxicity of other aromatic isocyanates. This compound has also been used to study the effects of oxidative stress on cells and to evaluate the efficacy of various antioxidants in preventing this compound-induced toxicity.
Propriétés
IUPAC Name |
azocan-1-yl-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-18-14-9-7-8-13(12-14)15(17)16-10-5-3-2-4-6-11-16/h7-9,12H,2-6,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPMXKTVBGXFBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dimethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1-adamantanecarboxamide](/img/structure/B5318767.png)

![7-{[2-(4-pyridinyl)-5-pyrimidinyl]carbonyl}-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5318777.png)

![rel-(4aS,8aR)-6-(2,3-dihydro-1H-inden-5-ylcarbonyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5318790.png)
![2-{[(2-fluorobenzyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5318797.png)
![4-benzyl-3-ethyl-1-{[2-(methylthio)pyrimidin-5-yl]carbonyl}-1,4-diazepan-5-one](/img/structure/B5318805.png)
![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{2-[(2-fluorobenzyl)oxy]phenyl}acrylamide](/img/structure/B5318816.png)
![4-[3-(2-furyl)-1H-pyrazol-1-yl]-1-[(5-methyl-2-thienyl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5318820.png)
![N-[3-(4-fluorophenyl)propyl]-2-methylpropanamide](/img/structure/B5318822.png)

![N-cyclopropyl-1'-[6-(trifluoromethyl)pyridin-2-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5318847.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-hydroxy-1-(hydroxymethyl)ethyl]acetamide](/img/structure/B5318852.png)
![4-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5318859.png)